

PSB-0777 Ammonium: A Technical Guide for Adenosine A2A Receptor Studies

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Compound of Interest

Compound Name: PSB 0777 ammonium

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0777 ammonium is a potent and selective full agonist for the adenosine A2A receptor (A2AR).[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the A2A receptor is a significant target in various physiological and pathological processes, including inflammation, immune response, and neuronal function.[4][5] PSB-0777 is characterized by its polar nature, attributed to a phenylsulfonate group, which confers high water solubility but limits its ability to cross the blood-brain barrier and be absorbed orally.[1][6] These properties make it an invaluable tool for peripheral and localized A2AR studies, particularly in models of inflammatory bowel disease (IBD), where local administration is advantageous.[1][2] This guide provides a comprehensive overview of PSB-0777's chemical properties, pharmacological profile, and its application in A2AR research, complete with experimental methodologies and pathway diagrams.

Chemical and Physical Properties

PSB-0777 is a water-soluble compound, facilitating its use in aqueous solutions for in vitro and in vivo experiments.[3][7] Its chemical name is 4-[2-[(6-Amino-9-b-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt.[3][7]



Property	Value	Citation(s)
Chemical Name	4-[2-[(6-Amino-9-b-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt	[3][7]
Molecular Formula	C18H20N5O7S2.NH4	[3][7]
Molecular Weight	500.55 g/mol	[3][7]
CAS Number	2122196-16-9	[3][7]
Purity	≥97% (HPLC)	[3][7]
Solubility	Soluble to 100 mM in water and DMSO	[3][7]
Storage	Store at room temperature	[3][7]

Pharmacological Profile Mechanism of Action

PSB-0777 acts as a full agonist at the adenosine A2A receptor.[1][7] The A2A receptor is coupled to the Gs alpha subunit of the G-protein complex.[8] Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][8] This elevation in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA), which mediates a wide range of cellular responses, including immune suppression and regulation of inflammation.[4][5][9]

Binding Affinity and Selectivity

PSB-0777 displays high affinity for the rat A2A receptor and moderate affinity for the human A2A receptor. It exhibits significant selectivity over other adenosine receptor subtypes (A1, A2B, and A3), making it a precise tool for studying A2AR-specific functions.[1][3][7]



Receptor Target (Species)	Binding Affinity (Ki)	Selectivity vs. hA2A	Citation(s)
A2A Receptor (Rat)	44.4 nM	N/A	[1][2][7]
A2A Receptor (Human)	360 nM	1x	[1]
A1 Receptor (Rat)	≥10,000 nM	>27-fold	[3][7]
A1 Receptor (Human)	541 nM	~1.5-fold	[1]
A2B Receptor (Human)	>10,000 nM	>27-fold	[1][7]
A3 Receptor (Human)	>10,000 nM	>27-fold	[1][7]

Note: Selectivity is calculated relative to the human A2A receptor Ki value.

Functional Activity

As a full agonist, PSB-0777 effectively stimulates A2AR-mediated signaling. Its functional potency has been demonstrated in cell-based assays measuring cAMP production.

Assay Type	Cell Line	Potency (EC₅o)	Citation(s)
cAMP Production	CHO-K1 Cells	117 nM	[1]

Pharmacokinetics

PSB-0777's polar nature significantly influences its pharmacokinetic profile. It is poorly absorbed when administered orally and does not readily penetrate the brain.[1][2]

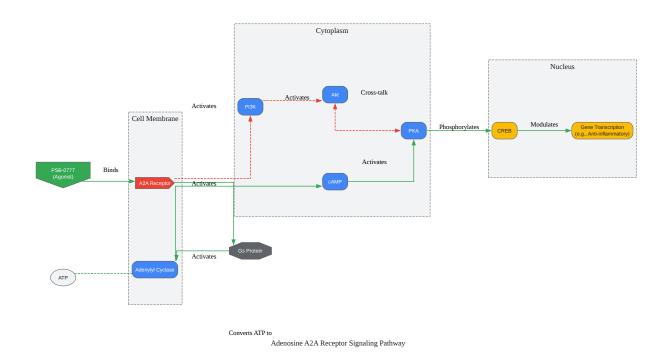


Administrat ion Route	Dose	Species	Plasma Concentrati on	Time Point	Citation(s)
Oral (PO)	0.4 mg/kg/day	Rat	< 5 nM	30 min	[1][2]
Oral (PO)	0.4 mg/kg/day	Rat	Not Detected	60 min	[1][2]
Intraperitonea	0.4 mg/kg/day	Rat	Well Evident	30 min	[1][2]
Intraperitonea	0.4 mg/kg/day	Rat	Decreased	60 min	[1][2]
Intraperitonea	0.4 mg/kg/day	Rat	Not Detected	120 min	[1][2]

Adenosine A2A Receptor Signaling

Activation of the A2A receptor by an agonist like PSB-0777 initiates a well-characterized signaling cascade. The primary pathway involves Gs protein activation, leading to cAMP production and PKA activation.[4][8] PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription to regulate inflammation and immune cell function.[4][8] The A2AR can also signal through other pathways, including those involving PI3K/Akt and MAPK/ERK.[8][10]





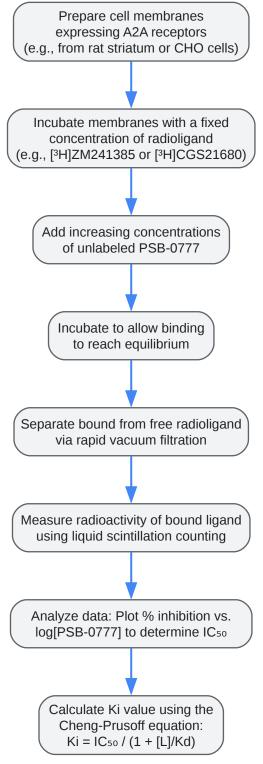
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Caption: Canonical A2A receptor signaling cascade initiated by an agonist.

Experimental Protocols and MethodologiesRadioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of PSB-0777 for the A2A receptor. It involves competing PSB-0777 against a radiolabeled ligand that has a known high affinity for the receptor.





Radioligand Binding Assay Workflow

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Caption: Workflow for determining receptor binding affinity.



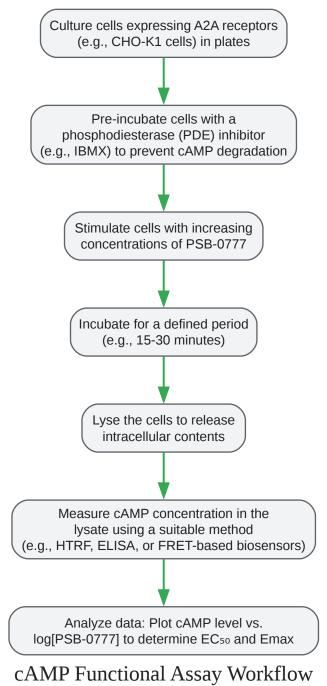
Detailed Methodology:

- Membrane Preparation: Homogenize tissues (e.g., rat brain striatum) or cultured cells (e.g., CHO cells stably expressing human A2AR) in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend in an appropriate assay buffer.
- Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable A2AR radioligand (e.g., [³H]PSB-603), and varying concentrations of PSB-0777.[11][12]
- Incubation: Incubate the mixture, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of PSB-0777 that inhibits 50% of the specific binding (IC₅₀) is determined using non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of PSB-0777 to stimulate the production of the second messenger cAMP, confirming its agonist activity and determining its functional potency (EC₅₀).





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Caption: Workflow for assessing functional agonist activity.

Detailed Methodology:

• Cell Culture: Plate cells engineered to express the A2A receptor (e.g., CHO-K1) in a suitable format (e.g., 96-well or 384-well plates) and grow to an appropriate confluency.



- Assay Preparation: Wash the cells and incubate them in a stimulation buffer containing a
 phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent the enzymatic
 degradation of cAMP.
- Agonist Stimulation: Add varying concentrations of PSB-0777 to the wells and incubate at 37°C for a short period (e.g., 30 minutes).
- Cell Lysis: Stop the stimulation by adding a lysis buffer provided with the cAMP detection kit.
- cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the PSB-0777 concentration. Use non-linear regression to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

Key Research Applications

- Inflammatory Bowel Disease (IBD): Due to its poor systemic absorption after oral
 administration, PSB-0777 is an excellent candidate for studying localized A2AR activation in
 the gut.[1] In a rat model of oxazolone-induced colitis, oral administration of PSB-0777 was
 shown to reduce inflammatory cell infiltration and improve the architecture of the colonic
 mucosa.[2]
- Neuroscience: While PSB-0777 itself has poor brain penetrance, it is used in in vitro and ex vivo neurological studies.[1] For instance, it has been used to study the modulation of synaptic proteins and AMPA receptor expression in primary cortical neurons, providing insights into the role of A2AR in synaptic plasticity.[13][14] Intraperitoneal administration in mice has been shown to cause dose-dependent hypothermia and hypoactivity, effects that are mediated by A2AR.[1][2]
- Immunology: The A2A receptor is a key regulator of immune cell function.[5] PSB-0777 can be used in isolated immune cell preparations to study A2AR-mediated immunosuppression, which involves inhibiting the activation and effector functions of T-cells and other immune cells.[4][9]



• Ex Vivo Tissue Studies: PSB-0777 has been shown to potentiate acetylcholine-induced contractions in isolated rat ileum and jejunum preparations, demonstrating its utility in studying A2AR function in smooth muscle and enteric nervous system preparations.[1][3]

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